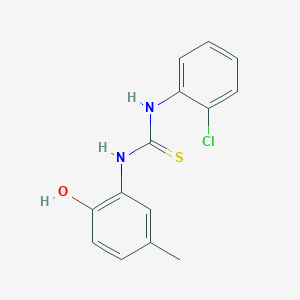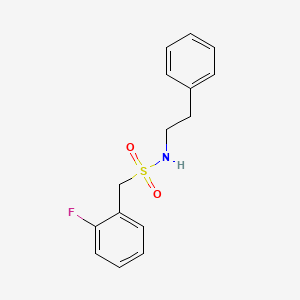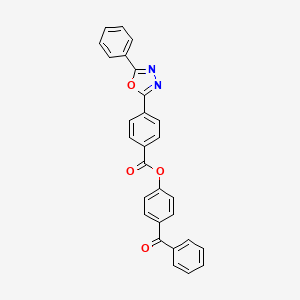
N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea
説明
Synthesis Analysis
The synthesis of thiourea derivatives generally involves the reaction of amines with isothiocyanates. In the context of N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea, this process likely involves the reaction of 2-chloroaniline with an isothiocyanate derivative that introduces the 2-hydroxy-5-methylphenyl moiety. A study on similar compounds, N-(3,4-dichlorophenyl)-N′-substituted thiourea derivatives, demonstrated their synthesis and characterization through spectroscopic techniques like IR, 1H, and 13C NMR, highlighting the versatility of thiourea compounds in chemical synthesis (Yusof et al., 2010).
Molecular Structure Analysis
The molecular structure of thiourea derivatives, including the one , can be analyzed through techniques such as X-ray crystallography. These analyses reveal the geometric configuration of the molecules, which can adopt various forms based on the substituents and their electronic effects on the thiourea backbone. Structural studies on similar compounds have demonstrated the importance of hydrogen bonding and other non-covalent interactions in determining the molecular conformation (Atis et al., 2012).
科学的研究の応用
Synthesis and Characterization
- Thiourea derivatives, including those similar to N-(2-chlorophenyl)-N'-(2-hydroxy-5-methylphenyl)thiourea, have been synthesized and characterized through spectroscopic techniques like IR, NMR, and X-ray diffraction. These compounds demonstrate varying configurations and significant stretching vibrations in their infrared spectra, indicating potential applications in material science and molecular structure studies (Yusof et al., 2010).
Biological Activity
- Thiourea derivatives are known for a broad spectrum of biological activities, including analgesic, malaricidal, bactericidal, fungicidal, herbicidal, and insecticidal properties. Their activity can be enhanced by complexing with transition metals, suggesting potential applications in developing new pharmaceuticals and agrochemicals (Shadab & Aslam, 2014).
Antimicrobial and Antibiofilm Properties
- Certain thiourea derivatives exhibit significant antimicrobial activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Their structure, particularly the presence of halogen atoms, correlates with their effectiveness, indicating their potential as novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Interaction with Biomolecules
- Studies have explored the interactions between thiourea derivatives and biomolecules like serum albumin. This research provides insights into the binding mechanisms and potential biological applications, such as drug delivery systems (Cui et al., 2006).
Chemical Properties and Reactivity
- Thiourea derivatives display interesting chemical properties and reactivity. For instance, their interaction with transition metals and other chemical groups can lead to new compounds with unique properties, useful in various chemical reactions and synthesis processes (Rahman et al., 2021).
Photocatalysis
- Related compounds like 2,4-dichlorophenol have been studied in photocatalytic oxidation processes, indicating potential applications of thiourea derivatives in environmental chemistry and waste treatment (Tang & Huang, 1995).
特性
IUPAC Name |
1-(2-chlorophenyl)-3-(2-hydroxy-5-methylphenyl)thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-9-6-7-13(18)12(8-9)17-14(19)16-11-5-3-2-4-10(11)15/h2-8,18H,1H3,(H2,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNBVULBRKJFTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=S)NC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-dimethyl-5-{[(4-methylbenzyl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B4620386.png)
![1-(2-chlorobenzyl)-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4620393.png)

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylphenyl)acetamide](/img/structure/B4620409.png)
![1-[3-(3-methylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4620412.png)
![(2-{[3-(ethoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4620425.png)
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(3,5-dichloro-2-pyridinyl)-2-furamide](/img/structure/B4620433.png)
![N-(3,4-dimethylphenyl)-N-[2-(3-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B4620439.png)
![5-{[(4-isopropoxyphenyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4620442.png)
![2-(3-chlorophenyl)-N-{3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}-4-quinolinecarboxamide](/img/structure/B4620447.png)
![6-[({3-[(cyclopentylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)carbonyl]-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4620455.png)
![2-methyl-5-{[(4-nitro-1H-pyrazol-1-yl)methyl]thio}-1,3,4-thiadiazole](/img/structure/B4620474.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4620486.png)